molecular formula C15H13ClO4 B6406623 4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261927-78-9

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6406623
CAS RN: 1261927-78-9
M. Wt: 292.71 g/mol
InChI Key: FRIRWRIBBXCIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% (4-CMP-2-MBA) is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. 4-CMP-2-MBA is a versatile compound that has been used in studies of biochemistry, physiology, and pharmacology. It has a wide range of applications in the laboratory, including as a substrate for enzyme assays, as a reagent for organic synthesis, and as a tool for studying the pharmacology of drug-receptor interactions.

Mechanism of Action

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% binds to a variety of receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It has been shown to inhibit the reuptake of these neurotransmitters, which can lead to an increase in their levels in the brain. This can lead to changes in behavior and mood, as well as changes in the body's physiological processes.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in behavior and mood. It has also been shown to increase the activity of certain enzymes, which can lead to changes in metabolism and other physiological processes. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. It is also soluble in water and ethanol, making it easy to work with. However, 4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% does have some limitations. It is relatively expensive to purchase, and it can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for 4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95%. It could be used to develop new drugs or to study the pharmacology of existing drugs. It could also be used to study the biochemical and physiological effects of other compounds. Additionally, it could be used to develop new methods of organic synthesis or to study the effects of environmental toxins. Finally, it could be used to study the biochemical and physiological effects of different diets and lifestyle changes.

Synthesis Methods

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized in the laboratory through a two-step process. The first step involves the reaction of 2-chloro-5-methoxybenzoic acid with 4-methoxybenzaldehyde in the presence of sodium hydroxide. This reaction produces an aryl amide, which is then reacted with an acid chloride to form 4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95%. The final product is purified by recrystallization from a mixture of ethanol and water.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays, which are used to measure the activity of enzymes. It has also been used to study the pharmacology of drug-receptor interactions, as it binds to several different receptors in the body. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used as a reagent for organic synthesis, as it can be used to produce a variety of other compounds.

properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-10-4-6-13(16)12(8-10)9-3-5-11(15(17)18)14(7-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIRWRIBBXCIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691029
Record name 2'-Chloro-3,5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-78-9
Record name 2'-Chloro-3,5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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